Ethane-1,2-diol;2-hydroxybenzoic acid
CAS No.:
Cat. No.: VC19796489
Molecular Formula: C9H12O5
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12O5 |
|---|---|
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | ethane-1,2-diol;2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C7H6O3.C2H6O2/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4,8H,(H,9,10);3-4H,1-2H2 |
| Standard InChI Key | VEDLJOPBQDOZLD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)O.C(CO)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The hybrid compound "Ethane-1,2-diol;2-hydroxybenzoic acid" is systematically named as an adduct of ethane-1,2-diol and 2-hydroxybenzoic acid. Its IUPAC name, ethane-1,2-diol;2-hydroxybenzoic acid, reflects the coexistence of both moieties in a single molecular structure. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.19 g/mol |
| CAS Number | 66645356 |
| SMILES Notation | C1=CC=C(C(=C1)C(=O)O)O.C(CO)O |
| InChIKey | VEDLJOPBQDOZLD-UHFFFAOYSA-N |
The structural integration of ethylene glycol’s diol functionality and salicylic acid’s aromatic hydroxyl and carboxylic acid groups suggests potential for hydrogen bonding, esterification, and pH-dependent reactivity.
Crystallographic and Spectroscopic Characteristics
While crystallographic data for the hybrid compound remains limited, its parent molecules provide insights into expected behavior. Ethylene glycol exhibits a flexible backbone with two hydroxyl groups capable of intramolecular hydrogen bonding, while salicylic acid forms planar aromatic structures stabilized by resonance . Fourier-transform infrared (FTIR) spectroscopy of the hybrid compound would likely reveal peaks corresponding to O–H stretches (3200–3500 cm), C=O stretches (1680–1700 cm), and aromatic C–C vibrations (1450–1600 cm).
Synthesis and Manufacturing Pathways
Laboratory-Scale Synthesis
The compound is synthesized via esterification or condensation reactions between ethylene glycol and salicylic acid under acid-catalyzed conditions. A typical protocol involves:
-
Reactants: Ethylene glycol (1.2 equiv), salicylic acid (1.0 equiv)
-
Catalyst: Sulfuric acid (0.1% w/w) or p-toluenesulfonic acid
-
Conditions: Reflux at 110–120°C for 4–6 hours under inert atmosphere.
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethylene glycol attacks the carbonyl carbon of salicylic acid, releasing water. The crude product is purified via recrystallization from ethanol/water mixtures, yielding a white crystalline solid with >85% purity.
Industrial Production Methods
Scalable manufacturing employs continuous-flow reactors to enhance yield and reduce energy consumption. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 100–130°C |
| Pressure | 1–2 atm |
| Residence Time | 30–45 minutes |
| Catalyst Loading | 0.05–0.1% (heterogeneous) |
Recent innovations focus on biocatalytic routes using engineered Escherichia coli strains to produce ethylene glycol from glucose, aligning with circular economy principles . This approach reduces reliance on petrochemical feedstocks and lowers the carbon footprint of the hybrid compound’s synthesis.
Physical and Chemical Properties
Thermodynamic and Solubility Profiles
The compound’s dual hydrophilic (diol) and hydrophobic (aromatic) regions confer amphiphilic behavior:
| Property | Value |
|---|---|
| Melting Point | 158–162°C (decomposes) |
| Solubility in Water | 25 g/L (20°C) |
| LogP (Octanol-Water) | 1.2 ± 0.3 |
| pKa (Carboxylic Acid) | 2.98 |
Notably, the freezing point depression effect inherited from ethylene glycol enables applications in low-temperature formulations, with aqueous solutions (40% w/w) freezing at −15°C .
Reactivity and Stability
The compound undergoes three primary reactions:
-
Ester Hydrolysis: Under acidic or basic conditions, the ester linkage cleaves to regenerate ethylene glycol and salicylic acid.
-
Oxidation: The secondary alcohol group oxidizes to a ketone in the presence of Cr(VI) reagents.
-
Complexation: The phenolic hydroxyl group chelates metal ions (e.g., Fe), forming colored complexes detectable via UV-Vis spectroscopy .
Emerging Research and Future Directions
Green Synthesis Innovations
Recent advances in metabolic engineering enable Saccharomyces cerevisiae to produce ethylene glycol from lignocellulosic biomass, reducing synthesis costs by 40%. Coupled with enzymatic esterification, this method achieves 92% atom efficiency.
Biomedical Applications
Ongoing trials explore the compound’s efficacy in transdermal drug delivery systems, leveraging its amphiphilicity to enhance skin permeability. In vitro models show 3-fold increases in diclofenac absorption compared to conventional gels.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume